5-Nitropyridine-2,3-diamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
5-Nitropyridine-2,3-diamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 3537-14-2
This technical guide provides an in-depth overview of 5-Nitropyridine-2,3-diamine, a key heterocyclic building block in the synthesis of various biologically active compounds. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its applications in drug discovery, particularly as a precursor to potent kinase inhibitors.
Core Compound Properties
5-Nitropyridine-2,3-diamine is a stable, solid organic compound. A summary of its key quantitative properties is presented in Table 1.
| Property | Value |
| CAS Number | 3537-14-2[1][2] |
| Molecular Formula | C₅H₆N₄O₂[1] |
| Molecular Weight | 154.13 g/mol [1] |
| Melting Point | 260 °C |
| Boiling Point (Predicted) | 476.1 ± 40.0 °C |
| Density (Predicted) | 1.555 ± 0.06 g/cm³ |
| Appearance | Solid |
Note: Predicted values are based on computational models and may differ from experimental results.
Safety and Handling
5-Nitropyridine-2,3-diamine is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Hazard Statements: [3]
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H332: Harmful if inhaled
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H335: May cause respiratory irritation
Experimental Protocols
Synthesis of 5-Nitropyridine-2,3-diamine
A common and effective method for the synthesis of 5-Nitropyridine-2,3-diamine involves the selective reduction of a dinitro precursor. The following protocol is adapted from established literature.[1]
Materials:
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3,5-Dinitropyridin-2-amine
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Methanol (MeOH)
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20% aqueous ammonium sulfide solution ((NH₄)₂S)
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Ice bath
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Filtration apparatus
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NMR spectrometer
Procedure:
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Suspend 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL).
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Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 equivalents) to the suspension.
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Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
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Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.
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Collect the precipitate by filtration to obtain 5-Nitropyridine-2,3-diamine as a solid.
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Confirm the structure of the product using ¹H NMR spectroscopy. The expected shifts in DMSO-d₆ are: δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[1]
Below is a graphical representation of the synthesis workflow.
Applications in Drug Discovery
5-Nitropyridine-2,3-diamine serves as a crucial intermediate in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant pharmacological potential.[4][5] These derivatives have been investigated for various therapeutic applications, including as anticancer agents.
Precursor to Imidazo[4,5-b]pyridines
The diamino functionality of 5-Nitropyridine-2,3-diamine allows for the construction of the imidazole ring, leading to the formation of the imidazo[4,5-b]pyridine scaffold. This is typically achieved through condensation reactions with various electrophiles.
Biological Activity of Derivatives
Derivatives of imidazo[4,5-b]pyridines have shown potent activity as kinase inhibitors. For instance, certain pyrido[2,3-d]pyrimidines, structurally related to imidazo[4,5-b]pyridines, have been identified as potent inhibitors of PIM-1 kinase, a key regulator of cell proliferation and survival.[6] Inhibition of such kinases can lead to apoptosis in cancer cells.
Furthermore, some 3-nitropyridine analogues have been identified as microtubule-targeting agents.[7] These compounds disrupt the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.
The logical relationship from the starting material to its potential biological effect is illustrated below.
Conclusion
5-Nitropyridine-2,3-diamine is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its straightforward synthesis and its utility as a precursor to potent biological agents, such as kinase inhibitors and microtubule-targeting compounds, make it a compound of significant interest to researchers in the fields of medicinal chemistry and drug development. Further exploration of the derivatives of 5-Nitropyridine-2,3-diamine is likely to yield novel therapeutic candidates for a range of diseases, most notably cancer.
References
- 1. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
